molecular formula C12H13NO5 B1408374 2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate CAS No. 1781241-41-5

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate

Cat. No. B1408374
M. Wt: 251.23 g/mol
InChI Key: PAAYIRJSPGAIKC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate are not available in the searched resources, similar compounds have been used in various chemical reactions. For example, 5-ethyl-pyridine-2,3-dicarboxylic acid has been used in solvothermal reactions with dipyridyl-type ligands and Zn (Ac)2·2H2O to afford three metal–organic frameworks .

Scientific Research Applications

Organic Synthesis and Functionalization

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate serves as a versatile intermediate in organic synthesis. The compound participates in various organic reactions, contributing to the synthesis of functionally rich molecules. For example, it undergoes phosphine-catalyzed annulation to form highly functionalized tetrahydropyridines, highlighting its role in the construction of complex molecular structures (Zhu, Lan, & Kwon, 2003). Moreover, it's used in microwave-promoted reactions under solvent-free conditions to produce distinct types of compounds, such as mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds, demonstrating its utility in green chemistry applications (Su, Zhao, & Zhao, 2007).

Heterocyclic Chemistry

The compound is instrumental in the field of heterocyclic chemistry, where it is used to synthesize various heterocyclic compounds. For instance, its derivatives are involved in synthesizing furo[2,3-c]pyridine and its methyl derivatives, showcasing its significance in the construction of heterocyclic frameworks with potential pharmacological activities (Morita & Shiotani, 1986).

Antioxidant and Chelating Agents

Some derivatives of 2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate, specifically dihydropyridine analogs, have been studied for their antioxidant properties and metal chelating activities. These derivatives hold promise in treating metal-induced oxidative stress-related diseases, highlighting the compound's potential in therapeutic applications (Sudhana & Pradeepkiran Jangampalli Adi, 2019).

properties

IUPAC Name

2-O-ethyl 3-O-methyl 5-acetylpyridine-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-4-18-12(16)10-9(11(15)17-3)5-8(6-13-10)7(2)14/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAYIRJSPGAIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)C(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl 3-methyl 5-acetylpyridine-2,3-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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